

# Spectroscopic data for 4-Hydroxybenzenesulfonamide (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonamide

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## Spectroscopic Data for 4-Hydroxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxybenzenesulfonamide** (also known as 4-sulfamoylphenol), a key chemical intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring this data are also provided, along with graphical representations of the analytical workflow and data interpretation logic.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Hydroxybenzenesulfonamide**.

### Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for spectra typically acquired in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Aromatic protons of sulfonamide derivatives

generally show signals in the region between 6.51 and 7.70 ppm, while the proton of the sulfonamide  $-\text{SO}_2\text{NH}-$  group appears as a singlet between 8.78 and 10.15 ppm.[1] The aromatic carbons of such derivatives exhibit signals in the region between 111.83 and 160.11 ppm.[1]

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )			
Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6	Doublet	Value not available	Ar-H (ortho to -SO <sub>2</sub> NH <sub>2</sub> )
~6.9	Doublet	Value not available	Ar-H (ortho to -OH)
~9.8	Singlet	-	Ar-OH
~7.2	Singlet	-	-SO <sub>2</sub> NH <sub>2</sub>

<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	
Chemical Shift (δ) ppm	Assignment
~159	C-OH
~135	C-SO <sub>2</sub> NH <sub>2</sub>
~128	CH (ortho to -SO <sub>2</sub> NH <sub>2</sub> )
~115	CH (ortho to -OH)

Note: Specific, experimentally verified high-resolution peak data with coupling constants were not available in the searched literature. The presented data is an educated estimation based on typical chemical shifts for similar structures.

## Table 2: IR Spectroscopic Data (KBr Pellet)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For solid samples like **4-Hydroxybenzenesulfonamide**, the KBr pellet method is a common sample preparation technique.[2] The characteristic asymmetric and symmetric

stretching vibrations for the SO<sub>2</sub> group in sulfonamides appear in the ranges of 1320–1310 cm<sup>-1</sup> and 1155–1143 cm<sup>-1</sup>, respectively. The S-N stretching vibration is typically observed in the region of 914–895 cm<sup>-1</sup>.<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3450	Strong, Broad	O-H stretch (phenolic)
~3350, ~3250	Strong	N-H stretch (sulfonamide)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic)
~1320	Strong	SO <sub>2</sub> asymmetric stretch
~1150	Strong	SO <sub>2</sub> symmetric stretch
~900	Medium	S-N stretch
~830	Strong	C-H out-of-plane bend (para-substituted)

Note: This is a representative peak list based on characteristic functional group absorptions for sulfonamides and phenols. Specific peak values may vary slightly.

### Table 3: Mass Spectrometry Data (GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The gas chromatography-mass spectrometry (GC-MS) data for **4-Hydroxybenzenesulfonamide** reveals a molecular ion peak and several key fragment ions.<sup>[2]</sup> The fragmentation of aromatic sulfonamides can involve the loss of SO<sub>2</sub>.<sup>[3]</sup>

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment
173	Moderate	[M] <sup>+</sup> (Molecular Ion)
157	High	[M - NH <sub>2</sub> ] <sup>+</sup>
93	High	[M - SO <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> (phenolic fragment)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of dry **4-Hydroxybenzenesulfonamide**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
  - If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition ( $^1\text{H}$  and  $^{13}\text{C}$  NMR):
  - Place the NMR tube in the spectrometer's probe.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of dry **4-Hydroxybenzenesulfonamide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

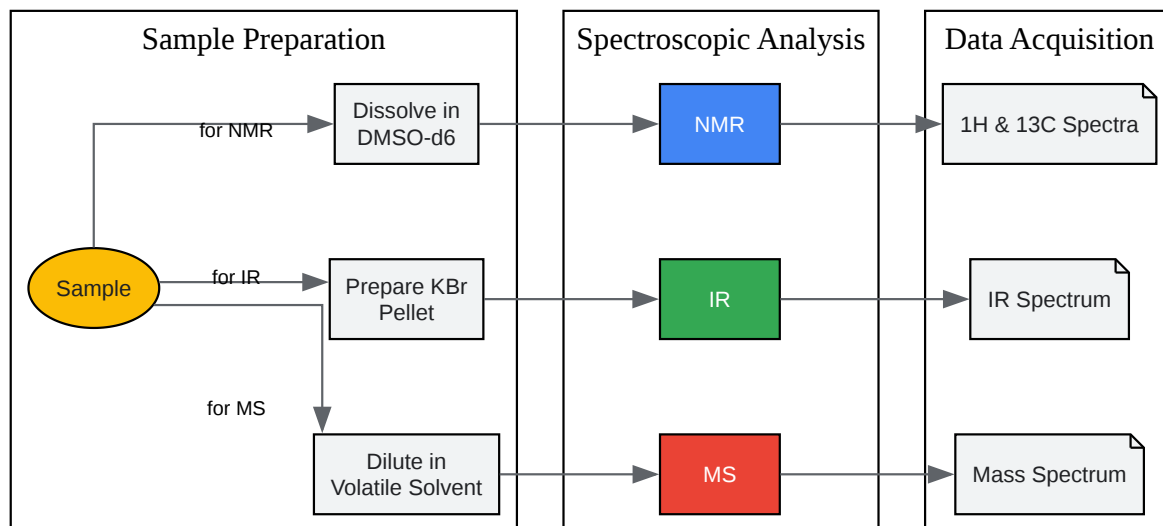
- Place a portion of the powder into a pellet press die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the spectrometer's sample holder.
  - Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . Co-add multiple scans to improve the signal-to-noise ratio.

## Mass Spectrometry (GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of **4-Hydroxybenzenesulfonamide** in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Data Acquisition:
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the gas chromatograph.
  - The compound will be separated on the GC column and subsequently introduced into the mass spectrometer.
  - The mass spectrometer will ionize the sample (typically by electron impact, EI) and separate the resulting ions based on their mass-to-charge ratio.
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  40-300).

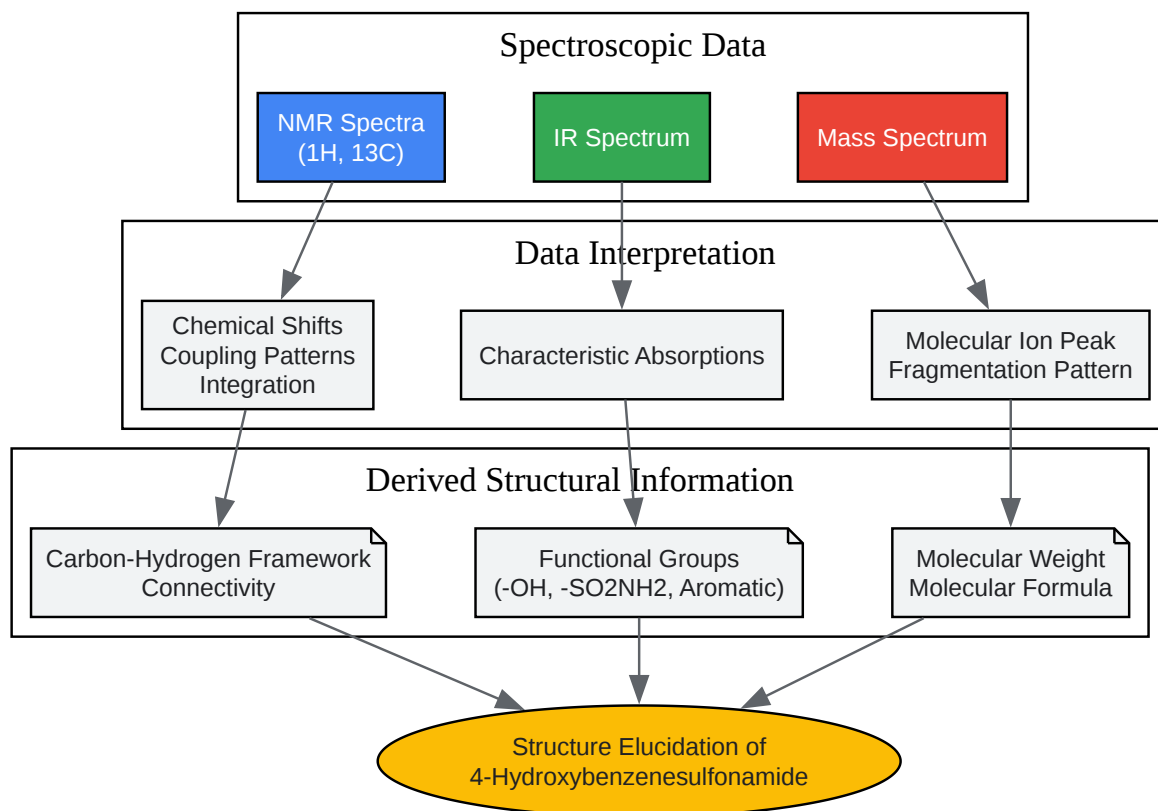
## Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **4-Hydroxybenzenesulfonamide**.



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Figure 1. Workflow for Spectroscopic Analysis of **4-Hydroxybenzenesulfonamide**.



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Figure 2. Logical Flow of Spectroscopic Data Interpretation.

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## References

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